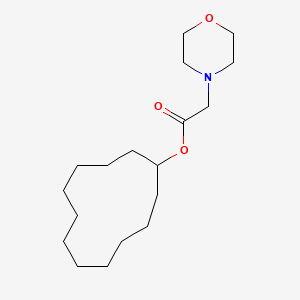

Cyclododecyl morpholin-4-ylacetate

Beschreibung

Eigenschaften

IUPAC Name |

cyclododecyl 2-morpholin-4-ylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33NO3/c20-18(16-19-12-14-21-15-13-19)22-17-10-8-6-4-2-1-3-5-7-9-11-17/h17H,1-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWKHRVZBCHTFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC(CCCCC1)OC(=O)CN2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cyclododecyl morpholin-4-ylacetate typically involves the reaction of cyclododecanol with morpholine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{Cyclododecanol} + \text{Morpholine} + \text{Acetic Anhydride} \rightarrow \text{Cyclododecyl Morpholin-4-ylacetate} + \text{By-products} ]

Industrial Production Methods: In an industrial setting, the production of cyclododecyl morpholin-4-ylacetate may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a suitable form for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: Cyclododecyl morpholin-4-ylacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclododecyl morpholin-4-ylacetate oxides, while reduction may produce cyclododecyl morpholin-4-ylacetate alcohols.

Wissenschaftliche Forschungsanwendungen

Cyclododecyl morpholin-4-ylacetate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound may be utilized in the study of biological processes and as a potential bioactive molecule.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

Industry: Cyclododecyl morpholin-4-ylacetate is employed in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of cyclododecyl morpholin-4-ylacetate involves its interaction with specific molecular targets. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally or Functionally Similar Compounds

The following analysis compares cyclododecyl morpholin-4-ylacetate with cyclododecyl esters and related compounds based on structural features, applications, and performance metrics.

Cyclododecyl 2,4-Dihydroxybenzoate (CDHB)

- Structure : CDHB shares the cyclododecyl ester backbone but substitutes the morpholinyl group with a 2,4-dihydroxybenzoate moiety.

- Application: Used as a dummy template in MIPs for zearalenone mycotoxin detection in cereals and swine feed.

- Performance: Recovery rates: 82–90% in wheat and corn samples . Limit of detection (LOD): Lower than maximum residue limits (MRLs), comparable to immunoaffinity columns and LC-MS methods .

Cyclododecyl-Substituted Catalysts

- Structure : Titanium-based catalysts with cyclododecyl groups on ansa-fluorenylamidodimethyltitanium derivatives (e.g., complex 3 in ).

- Application : Ethylene/1-hexene copolymerization.

- Performance: Catalytic activity increased by 7–10× compared to non-substituted analogs, though less impactful than t-butyl substitutions . Activity: 2,050 kg·mol⁻¹Ti·h⁻¹ at 293 K, reduced to controlled rates at 273 K .

- Comparison : The cyclododecyl group in these catalysts enhances steric effects, improving propagation rates. In cyclododecyl morpholin-4-ylacetate, the bulky cyclododecyl group might similarly influence molecular interactions in MIPs or biochemical systems.

Cyclododecyl Acetate and Formate

- Structure : Simple cyclododecyl esters (acetate: 6221-92-7; formate: 59052-82-3).

- Application : Listed in regulatory contexts (e.g., fragrance or polymer additives) but lack detailed performance data .

Morpholinyl Acetate Derivatives

- Application: Potential use in pharmaceuticals or agrochemicals due to morpholine’s polarity and hydrogen-bonding capacity.

- Comparison: Cyclododecyl morpholin-4-ylacetate’s larger hydrophobic cyclododecyl group may reduce solubility but improve affinity for nonpolar targets compared to smaller morpholinyl esters.

Q & A

Q. Table 1: Key Spectral Benchmarks for Cyclododecyl Morpholin-4-ylacetate

| Technique | Key Peaks/Features |

|---|---|

| FT-IR | 1740 cm⁻¹ (ester C=O), 1120 cm⁻¹ (morpholine C-O-C), 2850–2950 cm⁻¹ (C-H stretch) |

| ¹H NMR | δ 3.5–3.7 ppm (morpholine), δ 1.0–1.8 ppm (cyclododecyl) |

| ¹³C NMR | δ ~170 ppm (ester carbonyl), δ 65–70 ppm (morpholine carbons) |

Q. Table 2: Stability Study Design

| Condition | Parameters Monitored | Analytical Method |

|---|---|---|

| 25°C/60% RH | Purity, degradation products | HPLC |

| 40°C/75% RH | Hydrolysis rate, ester integrity | TLC/HPLC |

| Light Exposure | Photooxidation byproducts | LC-MS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.